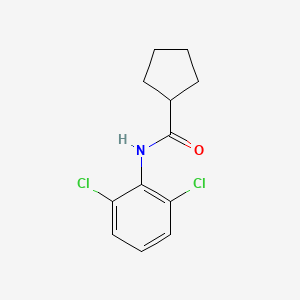
N-(2,6-dichlorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)cyclopentanecarboxamide, also known as DCPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPA belongs to the class of cyclopentanecarboxamide herbicides and is commonly used as a pre-emergence herbicide to control weeds in various crops. However, the focus of
作用機序
The mechanism of action of N-(2,6-dichlorophenyl)cyclopentanecarboxamide involves the inhibition of protoporphyrinogen oxidase, which results in the accumulation of protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX leads to the production of reactive oxygen species (ROS), which cause oxidative damage to the plant cells. The accumulation of ROS also triggers a cascade of signaling events, leading to the activation of stress response pathways in the plant.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants, including the inhibition of chlorophyll and heme biosynthesis, the induction of oxidative stress, the activation of stress response pathways, and the disruption of cell membrane integrity. This compound has also been shown to affect the growth and development of plants, leading to stunted growth, reduced photosynthesis, and ultimately, plant death.
実験室実験の利点と制限
N-(2,6-dichlorophenyl)cyclopentanecarboxamide has several advantages as a research tool, including its high potency, specificity, and reproducibility. This compound is also relatively easy to synthesize and has a long shelf life, making it a convenient reagent for lab experiments. However, this compound also has some limitations, including its potential toxicity to researchers and its limited solubility in aqueous solutions. Careful handling and disposal of this compound are essential to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for the use of N-(2,6-dichlorophenyl)cyclopentanecarboxamide in scientific research. One potential avenue is the investigation of the role of protoporphyrin IX and ROS in the physiology of plants, including their involvement in stress response pathways and plant defense mechanisms. Another direction is the development of new herbicides based on the structure of this compound, with improved efficacy and reduced environmental impact. Finally, the use of this compound in combination with other herbicides or plant growth regulators may lead to the development of novel strategies for weed control in agriculture.
合成法
N-(2,6-dichlorophenyl)cyclopentanecarboxamide is synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzonitrile with cyclopentanone in the presence of a base and a catalyst. The resulting intermediate is then converted to this compound through a series of purification steps. The synthesis of this compound is well-documented in the literature, and various modifications to the process have been proposed to improve its efficiency and yield.
科学的研究の応用
N-(2,6-dichlorophenyl)cyclopentanecarboxamide has been used in various scientific research studies, primarily in the field of plant physiology and biochemistry. This compound acts as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme in plants. By inhibiting this enzyme, this compound disrupts the normal functioning of chloroplasts, leading to the death of the plant. This property of this compound has been used to study the role of chlorophyll and heme in the physiology of plants, as well as to investigate the mechanisms of herbicide resistance in weeds.
特性
IUPAC Name |
N-(2,6-dichlorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-6-3-7-10(14)11(9)15-12(16)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPXSCTFNKSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)